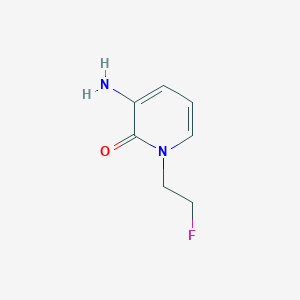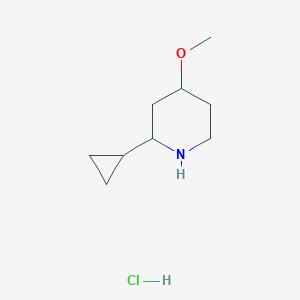
2-Cyclopropyl-4-methoxypiperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in several of the provided papers. For instance, a diastereoselective synthesis of 4-hydroxypiperidin-2-ones is achieved using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones . Additionally, a diastereodivergent synthesis of cyclopropanated 4-hydroxypipecolic acid derivatives is reported, which involves a highly enantioselective lipase-catalyzed kinetic resolution and a stereoselective cyclopropanation reaction . Another paper describes the synthesis of optically active 2,3-methanopipecolic acid from l-lysine using electrochemical oxidation followed by cyclopropanation with high diastereoselectivity . These methods could potentially be adapted for the synthesis of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their reactivity and biological activity. The papers provide insights into the stereochemical assignments of the synthesized compounds using NMR analysis, X-ray crystallography, and synthetic transformations . For example, the stereochemistry of nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines is carefully analyzed, revealing cis- and trans-selectivity depending on the substitution pattern .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse. The Cu(I)-catalyzed reductive aldol cyclization and the stereoselective cyclopropanation reactions are key transformations that lead to the formation of piperidine cores with specific stereochemistry. Additionally, the nucleophilic substitution reactions catalyzed by metal triflates are explored for the synthesis of various piperidine derivatives, including the potent antimalarial alkaloid febrifugine .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Cyclopropyl-4-methoxypiperidine;hydrochloride are not directly discussed, the properties of similar compounds can be inferred. For instance, the presence of prototropic amino/imino tautomerism is observed in a related compound, which could suggest similar behavior in 2-Cyclopropyl-4-methoxypiperidine;hydrochloride . The solubility, melting points, and stability of these compounds would be influenced by their molecular structure and substituents.
科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Optically Active Compounds : A study by Matsumura et al. (2000) describes the synthesis of optically active 2,3-methanopipecolic acid, utilizing a process that involves electrochemical oxidation and cyclopropanation with high diastereoselectivity (Matsumura et al., 2000).
Creation of Conformationally Constrained Homoserine Analogues : Occhiato et al. (2011) report a diastereodivergent synthesis of cyclopropanated 4-hydroxypipecolic acid derivatives. These compounds are considered useful as conformational probes and in drug discovery (Occhiato et al., 2011).
Development of Novel Derivatives for Neurotransmitter Receptors : Onajole et al. (2016) synthesized novel derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine as potential α4β2-nicotinic acetylcholine receptor agonists, showing promise in antidepressant and antipsychotic applications (Onajole et al., 2016).
Exploration of Antimicrobial Properties : Issayeva et al. (2019) investigated the synthesis and antimicrobial activity of N-ethoxyethylpiperidine derivatives, introducing cyclopropane and fluorophenyl fragments into their structures (Issayeva et al., 2019).
Advanced Chemical Procedures
Advanced Synthesis Techniques : The work by Faler and Joullié (2007) demonstrates the synthesis of constrained neurotransmitter analogues, utilizing the Ti(IV)-mediated cyclopropanation reaction for creating substituted 2-phenylcyclopropylamines (Faler & Joullié, 2007).
Development of Piperidine Derivatives : Okitsu et al. (2001) researched the efficient synthesis of piperidine derivatives, exploring metal triflate-catalyzed diastereoselective nucleophilic substitution reactions (Okitsu et al., 2001).
特性
IUPAC Name |
2-cyclopropyl-4-methoxypiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-8-4-5-10-9(6-8)7-2-3-7;/h7-10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYAFLTVRDKJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC(C1)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-methoxypiperidine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)

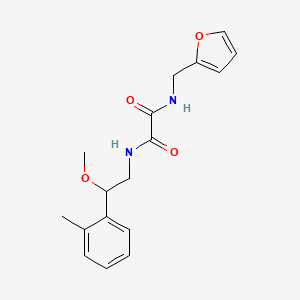
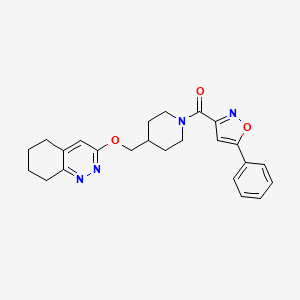

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)
![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
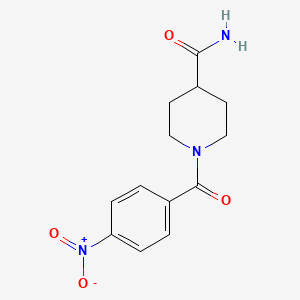
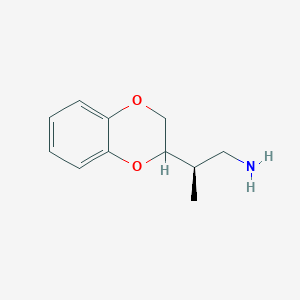
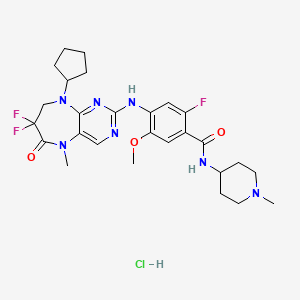
![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)
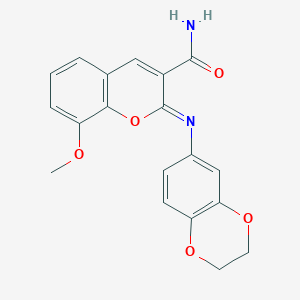
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
